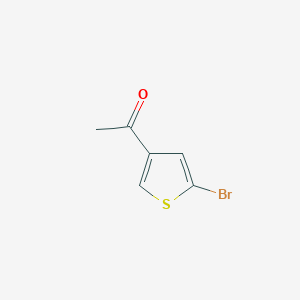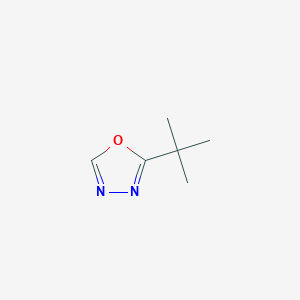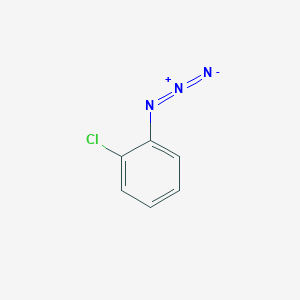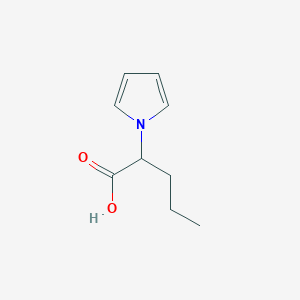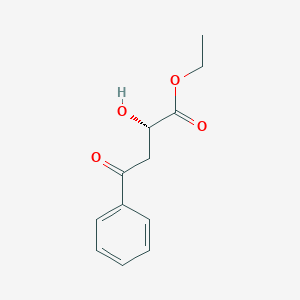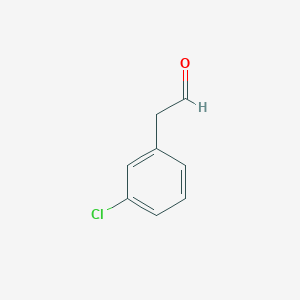
2-(3-Chlorophenyl)acetaldehyde
概要
説明
Synthesis Analysis
The synthetic routes for 2-(3-Chlorophenyl)acetaldehyde can vary. One common method involves the reaction of 3-chloroaniline with diethanolamine . Other approaches include reactions with bis(2-chloroethyl)amine or piperazine . Further details on specific synthetic methods would require a deeper investigation of relevant literature .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenyl)acetaldehyde is C8H7ClO . Its canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC=O . The compound consists of a chlorophenyl ring attached to an acetaldehyde functional group. The 2D and 3D structures can be visualized using computational tools .
科学的研究の応用
Pharmacology
2-(3-Chlorophenyl)acetaldehyde: has potential applications in pharmacology due to its structural similarity to compounds that exhibit various biological activities. It could serve as a precursor or intermediate in the synthesis of molecules with potential therapeutic effects .
Organic Synthesis
In organic synthesis, 2-(3-Chlorophenyl)acetaldehyde can be utilized as a building block for the construction of more complex molecules. Its reactivity as an aldehyde makes it a valuable compound for forming carbon-carbon bonds and introducing chlorophenyl motifs into target molecules .
Chemical Research
This compound plays a role in chemical research, particularly in studies involving electrophilic aromatic substitution reactions. It can be used to investigate the influence of the chloro substituent on reaction mechanisms and kinetics .
Material Science
2-(3-Chlorophenyl)acetaldehyde: may find applications in material science, especially in the development of new polymers or coatings where the chlorophenyl group could impart specific chemical properties to the materials .
Environmental Science
While not directly used in environmental science, related aldehydes are known to be involved in atmospheric chemistry and indoor air quality studies. Research on 2-(3-Chlorophenyl)acetaldehyde could contribute to understanding the behavior of chlorinated aldehydes in the environment .
Analytical Chemistry
In analytical chemistry, 2-(3-Chlorophenyl)acetaldehyde can be used as a standard or reference compound in chromatographic analysis and other techniques to identify or quantify similar compounds in various samples .
Biochemistry Research
Aldehydes, including 2-(3-Chlorophenyl)acetaldehyde , are important in biochemistry research for studying metabolic pathways and enzyme-substrate interactions due to their reactive nature .
Industrial Applications
Though specific industrial applications for 2-(3-Chlorophenyl)acetaldehyde are not widely documented, aldehydes are generally used in the synthesis of dyes, fragrances, and pharmaceuticals, suggesting potential industrial uses for this compound as well .
作用機序
Target of Action
Aldehydes in general can react with various biological targets, such as proteins and dna, leading to potential biological effects .
Mode of Action
Aldehydes, including 2-(3-Chlorophenyl)acetaldehyde, can undergo nucleophilic addition reactions with various nucleophiles present in biological systems. For instance, they can react with amines to form imines or with hydroxylamine to form oximes . The oxygen atom in aldehydes can also act as a nucleophile, but this is a reversible process leading to the formation of a hemiketal .
Biochemical Pathways
For example, they can be involved in the formation of Schiff bases, which play a role in the Maillard reaction, a type of non-enzymatic browning reaction .
Pharmacokinetics
They can be metabolized by various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases .
Result of Action
Aldehydes can cause various biological effects, depending on their reactivity and the specific biological targets they interact with .
Action Environment
The action, efficacy, and stability of 2-(3-Chlorophenyl)acetaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the aldehyde group. Moreover, the presence of other reactive species can influence the reactions that the aldehyde undergoes .
特性
IUPAC Name |
2-(3-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOFJGDTDMTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468849 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)acetaldehyde | |
CAS RN |
41904-40-9 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

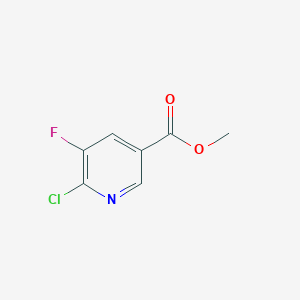


![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)

